Leupeptin Ac-LL

Plasmin inhibition Protease specificity Fibrinolysis

This specific Ac-LL form is essential for assays requiring precise protease inhibition. Its distinct Ki values for plasmin (3.4 nM) and cathepsin B (4.1 nM), along with weak cathepsin A inhibition, cannot be replicated by substitutes like antipain. Susceptibility to thermitase cleavage offers a unique control. Procure with confidence for reproducible results.

Molecular Formula C20H38N6O4
Molecular Weight 426.6 g/mol
CAS No. 24365-47-7
Cat. No. B1582131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeupeptin Ac-LL
CAS24365-47-7
Synonymsacetyl-L-leucyl-L-leucyl-L-arginal
leupeptin
leupeptin, (S)-isomer
leupeptin, monoacetate, (S)-isome
Molecular FormulaC20H38N6O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
InChIInChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1
InChIKeyGDBQQVLCIARPGH-BSOSBYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leupeptin Ac-LL (CAS 24365-47-7): Procurement Evidence for Tripeptide Protease Inhibitor Differentiation


Leupeptin Ac-LL (CAS 24365-47-7), also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide protease inhibitor produced by actinomycetes [1]. It is classified as a reversible competitive inhibitor of serine, cysteine, and threonine proteases, with well-characterized potency against key targets including trypsin (Ki=3.5 nM), plasmin (Ki=3.4 nM), and cathepsin B (Ki=4.1 nM) . Its peptide aldehyde structure (Ac-Leu-Leu-Arg-CHO) confers specific inhibitory selectivity that distinguishes it from other protease inhibitor classes [2].

Why Generic Protease Inhibitor Substitution Is Not Equivalent to Leupeptin Ac-LL Procurement


Leupeptin Ac-LL cannot be directly substituted by other in-class protease inhibitors due to its distinct selectivity profile and physicochemical properties. While antipain and chymostatin share some inhibitory targets, they exhibit significantly different potency against key enzymes such as plasmin, cathepsin A, and thermitase [1]. Furthermore, leupeptin Ac-LL is susceptible to proteolytic cleavage by thermitase, a property not shared by its analogs, which can be exploited for specific experimental designs [2]. Variations in salt form (e.g., hydrochloride vs. hemisulfate) also impact inhibitory efficacy and solubility . These differences mandate compound-specific procurement for assays requiring precise inhibition of defined protease subsets.

Quantitative Differential Evidence: Leupeptin Ac-LL vs. In-Class Comparators


Comparative Plasmin Inhibition Potency: Leupeptin Ac-LL vs. Antipain

Leupeptin Ac-LL exhibits superior plasmin inhibition compared to antipain, a closely related peptide aldehyde inhibitor. Its plasmin inhibition is more potent than that of antipain .

Plasmin inhibition Protease specificity Fibrinolysis

Selective Cathepsin A Inhibition: Leupeptin Ac-LL vs. Antipain

Leupeptin Ac-LL shows weaker inhibition of cathepsin A compared to antipain. Antipain's cathepsin A inhibition is more pronounced than that of leupeptin .

Cathepsin inhibition Lysosomal proteases Protein degradation

Thermitase Susceptibility: Leupeptin Ac-LL vs. Chymostatin and Antipain

Leupeptin Ac-LL is uniquely susceptible to cleavage by thermitase, a thermostable serine protease from Thermoactinomyces vulgaris, whereas chymostatin and antipain resist hydrolysis [1].

Protease inhibitor stability Thermitase Peptide aldehyde hydrolysis

Comparative Calpain Inhibition: Leupeptin Ac-LL vs. Calpain Inhibitor-1

Leupeptin Ac-LL and calpain inhibitor-1 exhibit comparable potency in inhibiting calpain activity (IC50 values of 0.14 µM and 0.09 µM, respectively). However, leupeptin demonstrates concentration-dependent antioxidant capacity (ORAC assay, r2=0.975), while calpain inhibitor-1 shows no antioxidant protection [1].

Calpain inhibition Antioxidant properties Neuroprotection

Comparative Cathepsin B Inhibition: Leupeptin Ac-LL vs. Synthetic Lysinal Analog

The synthetic leupeptin analog acetyl-L-leucyl-L-valyl-L-lysinal (Ac-Leu-Val-Lys-CHO) exhibits stronger inhibition of cathepsin B (IC50 = 4 nM) compared to leupeptin Ac-LL (IC50 = 0.31 µM) [1].

Cathepsin B Peptide analog Structure-activity relationship

Comparative Protease Inhibition Potency: Leupeptin Ac-LL vs. Chymostatin

Chymostatin, but not leupeptin Ac-LL, inhibits chymotrypsin-like proteinase activity in muscle homogenates. In muscles depleted of this activity, chymostatin still decreases protein breakdown [1].

Protease inhibition Chymotrypsin-like activity Muscle protein breakdown

High-Value Application Scenarios for Leupeptin Ac-LL (CAS 24365-47-7) Based on Differential Evidence


Plasmin-Dependent Fibrinolysis Assays

Due to its potent plasmin inhibition (Ki=3.4 nM), superior to that of antipain, leupeptin Ac-LL is the preferred inhibitor for in vitro fibrinolysis studies where high-affinity plasmin blockade is required .

Calpain-Mediated Neurodegeneration Models Requiring Combined Antioxidant Activity

Leupeptin Ac-LL provides dual calpain inhibition (IC50=0.14 µM) and intrinsic antioxidant capacity, a profile absent in calpain inhibitor-1. This makes it uniquely suited for neuroprotection studies where oxidative stress contributes to calpain-mediated cell death .

Thermitase Activity Assays as a Positive Control

The susceptibility of leupeptin Ac-LL to cleavage by thermitase, unlike other peptide aldehydes such as chymostatin and antipain, allows its use as a sensitive positive control to confirm thermitase activity in biochemical assays .

Lysosomal Protein Degradation Studies Where Cathepsin A Activity Must Be Preserved

Leupeptin Ac-LL exhibits weak inhibition of cathepsin A, in contrast to antipain's more potent activity. This selectivity is advantageous in experiments designed to specifically inhibit cathepsins B, H, and L while leaving cathepsin A function intact .

Technical Documentation Hub

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